N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopenta[d]pyrimidine core, which is a fused ring system combining a cyclopentane ring with a pyrimidine ring. The presence of an isopropyl group and a methyl group further enhances its chemical properties and potential reactivity.
Properties
IUPAC Name |
2-methyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7(2)12-11-9-5-4-6-10(9)13-8(3)14-11/h7H,4-6H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPPYJJFSMPWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cyclopenta[d]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds related to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, which is critical for developing new anticancer therapies.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to exert protective actions against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further research in treating conditions such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activity. The development of these derivatives is crucial for optimizing pharmacological properties, such as increased potency and reduced side effects.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Neuroprotective | |
| Compound C | Antimicrobial |
Case Study: Anticancer Research
A notable study published in Organic & Biomolecular Chemistry demonstrated the efficacy of a derivative of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that this compound could serve as a lead structure for novel anticancer agents .
Case Study: Neuroprotection
In another study focusing on neuroprotection, researchers found that the compound could mitigate neuronal cell death induced by oxidative stress. The mechanisms involved include the upregulation of antioxidant enzymes and inhibition of pro-inflammatory cytokines . This finding supports the potential application of this compound in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of both an isopropyl group and a methyl group, which enhance its chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack these specific substituents, thereby offering different reactivity profiles and applications.
Biological Activity
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antiviral properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₈H₁₀N₂
- Molecular Weight : 134.178 g/mol
- CAS Number : 36274-29-0
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the modulation of inflammatory pathways and potential antiviral activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those structurally related to this compound. The compound's mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Key Findings :
- Inhibition of COX Enzymes : The compound has shown promising results in inhibiting COX-2 activity, which is crucial for the production of pro-inflammatory prostaglandins. For example, compounds similar to N-isopropyl derivatives exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
- Reduction of Inflammatory Mediators : Studies have demonstrated that these compounds can significantly reduce levels of inflammatory mediators such as nitric oxide (NO) and cytokines in cell models .
Antiviral Activity
N-isopropyl derivatives have also been investigated for their antiviral properties. Some pyrimidine derivatives have shown efficacy against viral replication by targeting viral enzymes.
Research Highlights :
- Inhibition of Viral Enzymes : Certain structural analogs have been reported to inhibit the activity of viral RNA polymerases, showcasing potential as antiviral agents against viruses like Hepatitis C .
- Cytotoxicity Assessment : The safety profile of these compounds has been evaluated in vitro, indicating low cytotoxicity levels while maintaining antiviral efficacy .
Case Studies
Several studies have provided insights into the biological activity of N-isopropyl derivatives:
- In Vivo Models : In animal models, compounds related to N-isopropyl derivatives demonstrated significant reductions in edema and inflammation markers when administered during inflammatory challenges .
- Cell Culture Studies : In vitro assays using RAW264.7 macrophage cell lines showed that these compounds could effectively suppress COX-2 and inducible nitric oxide synthase (iNOS) expression levels, further confirming their anti-inflammatory potential .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine?
- Answer : The compound can be synthesized via nucleophilic substitution of a chlorinated precursor (e.g., 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine) with N-isopropylamine. Reaction conditions include refluxing in isopropyl alcohol with a base like N,N-diisopropylethylamine at 100°C for 16 hours, achieving moderate yields (~42%) after purification via filtration and hexane washing . Optimizing stoichiometry and using microwave-assisted synthesis may improve efficiency.
Q. How should researchers confirm the structural integrity and purity of this compound?
- Answer : Use 1H NMR to verify substituent positions (e.g., isopropyl methyl protons at δ 1.22 ppm as doublets, cyclopentane protons at δ 2.70–3.01 ppm as multiplets) . Melting point analysis (e.g., 106–112°C for analogous compounds) and HPLC (≥95% purity) are critical for assessing crystallinity and purity .
Q. Which in vitro assays are suitable for preliminary cytotoxic activity screening?
- Answer : The Sulforhodamine B (SRB) assay is recommended for evaluating anti-proliferative activity across cancer cell lines (e.g., MDA-MB-435, A-10). Cell cycle analysis via flow cytometry can identify G2/M arrest, indicative of microtubule disruption .
Advanced Research Questions
Q. What mechanistic evidence supports tubulin targeting as the primary mode of action?
- Answer : Competitive binding assays using ³H-colchicine and molecular docking studies confirm interaction with the colchicine-binding site of tubulin. Microtubule disassembly in A-10 cells (observed via immunofluorescence) and nanomolar GI₅₀ values further validate this mechanism .
Q. How do structural modifications influence resistance to P-glycoprotein (P-gp) efflux?
- Answer : Introducing N-alkyl groups (e.g., methyl, isopropyl) reduces recognition by P-gp, as seen in analogues with retained potency in P-gp-overexpressing cell lines. This contrasts with paclitaxel, which is susceptible to efflux .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Answer : Discrepancies may arise from variable βIII-tubulin expression or metabolic differences. Use panels of cell lines (e.g., breast, lung, colon cancers) and validate findings with siRNA knockdown of resistance markers .
Q. How can water solubility be enhanced without compromising tubulin affinity?
- Answer : Synthesize hydrochloride salts (e.g., (±)-2•HCl) by introducing tertiary amines. This modification maintains nanomolar cytotoxicity while improving aqueous solubility for in vivo studies .
Q. What SAR trends govern antiproliferative potency in cyclopenta[d]pyrimidine analogues?
- Answer : Electron-withdrawing groups (e.g., Cl at C4) enhance microtubule destabilization, while 4-methoxyphenyl substituents improve metabolic stability. Bulky N-alkyl groups (e.g., isopropyl) optimize steric interactions with the tubulin binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
